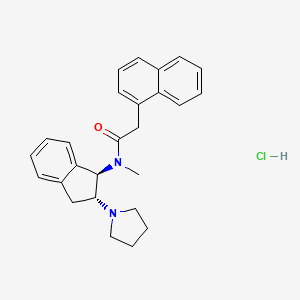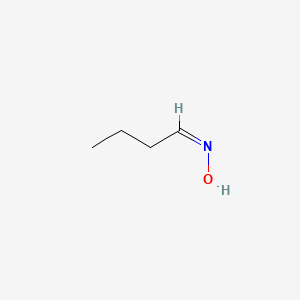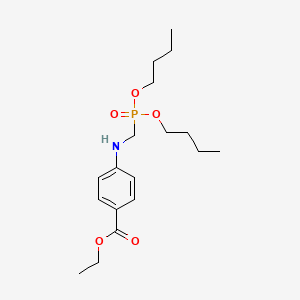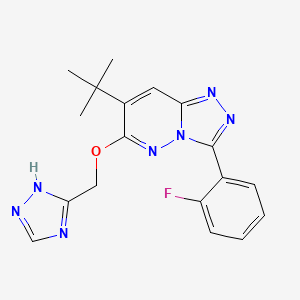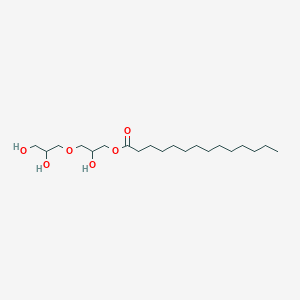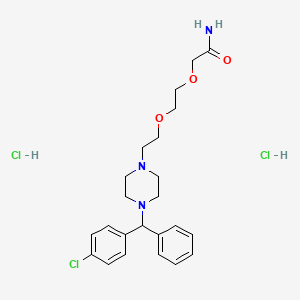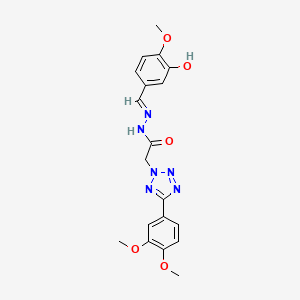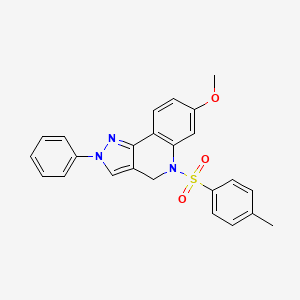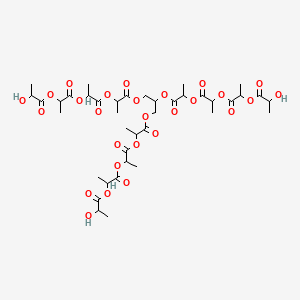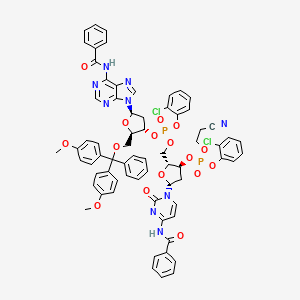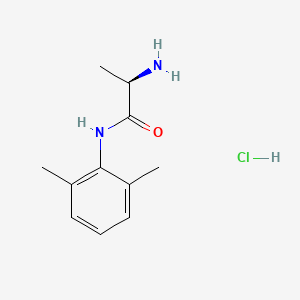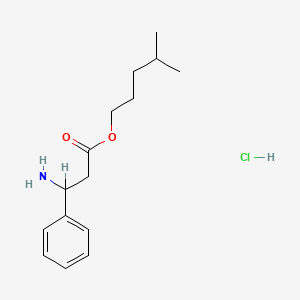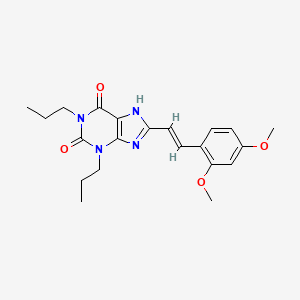
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group and two propyl groups. The xanthine core is a common structural motif found in many biologically active molecules, including caffeine and theophylline.
準備方法
The synthesis of (E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine typically involves several steps, starting with the preparation of the xanthine core The xanthine core can be synthesized through a series of condensation reactions involving urea and malonic acid derivatives The dimethoxystyryl group is then introduced through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone
化学反応の分析
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Addition: The double bond in the dimethoxystyryl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or dihydro derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: The compound is being explored for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
作用機序
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine can be compared with other similar compounds, such as:
Caffeine: Both compounds share a xanthine core, but caffeine lacks the dimethoxystyryl and propyl groups, resulting in different biological activities.
Theophylline: Similar to caffeine, theophylline has a xanthine core but differs in its substitution pattern, leading to distinct pharmacological effects.
(E)-2,5-bis(3,4-dimethoxystyryl)pyrazine: This compound shares the dimethoxystyryl group but has a pyrazine core instead of a xanthine core, resulting in different chemical and biological properties.
特性
CAS番号 |
151539-22-9 |
|---|---|
分子式 |
C21H26N4O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)13-16(14)29-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
InChIキー |
VJKLRAFMIQGORB-CSKARUKUSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


